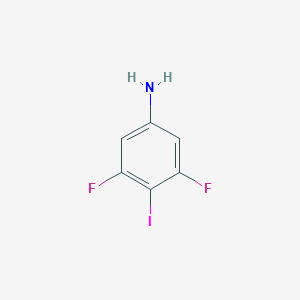

3,5-Difluoro-4-iodoaniline

Description

Structure

2D Structure

Propriétés

IUPAC Name |

3,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXXMQJPYOKYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514342 | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-34-3 | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3,5-Difluoro-4-iodoaniline (CAS No. 1542-34-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-iodoaniline is a halogenated aniline derivative of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on an aniline core, makes it a valuable and versatile building block. This trifunctional scaffold serves as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical development.[1]

The presence of the iodo group at the 4-position renders the molecule highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This reactivity allows for the strategic introduction of diverse molecular fragments, enabling the construction of novel fluorinated aromatic and heterocyclic structures. Such fluorinated compounds are of high interest in drug discovery due to the often-beneficial effects of fluorine on metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound.

Physicochemical and Computed Properties

The properties of this compound are summarized below. The compound typically appears as a white to light brown crystalline solid or powder.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1542-34-3 | [3][4] |

| Molecular Formula | C₆H₄F₂IN | [3][4] |

| Molecular Weight | 255.00 g/mol | [3][4] |

| Melting Point | 112 °C | [4] |

| Boiling Point | 270.6 °C (at 760 mmHg) | [4] |

| Flash Point | 117.5 °C | [4] |

| Density | 2.086 g/cm³ | [4] |

| Vapor Pressure | 0.00678 mmHg (at 25 °C) | [4] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3-AA | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 254.93565 Da | [3] |

| Topological Polar Surface Area | 26.0 Ų | [3] |

Applications in Research and Development

This compound is primarily utilized as a research chemical and an intermediate for synthesizing more complex molecules.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This makes the compound an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, enabling the attachment of various aryl, heteroaryl, alkynyl, and amino groups.[1]

-

Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel pharmaceutical compounds. The iodoaniline moiety is a known pharmacophore in various therapeutic areas, including the development of anti-cancer agents.[1]

-

Agrochemical Synthesis: It serves as a precursor for creating new pesticides and herbicides, where the introduction of fluorine atoms can enhance biological activity and stability.[1]

-

Materials Science: The compound can be used to synthesize fluorinated organic materials for electronic and optical applications.

Experimental Protocols

Synthesis of this compound

The synthesis is achieved through the regioselective iodination of 3,5-difluoroaniline. The reaction proceeds under mild conditions and can achieve nearly quantitative yields.[5]

Reaction Scheme: (3,5-Difluoroaniline) + I₂ → (this compound)

Materials:

-

3,5-Difluoroaniline (CAS: 372-39-4)

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Sodium bisulfite (if needed)

-

Standard laboratory glassware (round-bottom flask, stir bar, etc.)

Procedure:

-

In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 equiv.) in a suitable solvent such as ethanol or an aqueous ethanol mixture.

-

Add sodium bicarbonate (1.5 - 2.0 equiv.) to the solution to act as a base and neutralize the HI byproduct.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

In a separate beaker, prepare a solution of iodine (1.05 equiv.) in ethanol.

-

Add the iodine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine (the dark color will disappear).

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Suzuki-Miyaura Cross-Coupling (Representative Protocol)

This protocol describes a typical Suzuki-Miyaura reaction using this compound as the aryl halide substrate.

Reaction Scheme: (this compound) + Arylboronic Acid --[Pd Catalyst, Base]--> 4-Aryl-3,5-difluoroaniline

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

-

Schlenk flask or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired biaryl product.[6]

Analytical Characterization

The structural confirmation of this compound is typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity. A link to the ¹H NMR spectrum is available.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional group vibrations, such as the N-H stretches of the amine and C-F and C-I bond vibrations.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[4]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

(Reference:[3])

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials.[4]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move person to fresh air. If swallowed, rinse mouth and seek medical attention.[4]

Visualizations

Experimental Workflows

Caption: Synthesis Workflow for this compound.

Caption: General Workflow for Suzuki-Miyaura Coupling.

References

- 1. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H4F2IN | CID 12982461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. benchchem.com [benchchem.com]

- 7. This compound(1542-34-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-iodoaniline from 3,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established synthetic pathways for the preparation of 3,5-Difluoro-4-iodoaniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis originates from the readily available starting material, 3,5-difluoroaniline, and involves a regioselective iodination reaction. This document details various experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. The strategic placement of the fluorine and iodine atoms on the aniline ring allows for diverse downstream functionalization. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring, while the iodo group serves as a versatile handle for various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide focuses on the direct iodination of 3,5-difluoroaniline, a common and efficient approach to access this important intermediate.

Synthesis Pathway Overview

The primary synthetic route to this compound from 3,5-difluoroaniline is through electrophilic aromatic substitution. The amino group of the aniline is a strong activating group and directs electrophiles to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atoms, the iodination occurs selectively at the para position (position 4). Several iodinating agents have been successfully employed for this transformation, each with its own set of reaction conditions and efficiencies.

Caption: General synthesis pathway for this compound.

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound. This allows for a direct comparison of the different approaches based on yield and reaction conditions.

| Iodinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| N-Iodosuccinimide (NIS) | DMF | 5°C to RT | 2.5 hours | 92.4 | [1] |

| Iodine Chloride (ICl) | Acetic Acid | RT | 15 minutes | 95 | [1] |

| Iodine / Silver Nitrite | Dichloromethane | 0°C to RT | 1 hour | High (not specified) | [1] |

| Iodine (mild conditions) | Not specified | Not specified | Not specified | Nearly quantitative | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments identified for the synthesis of this compound.

Protocol 1: Iodination using N-Iodosuccinimide (NIS) [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,5-difluoroaniline (1.0 eq) in dimethylformamide (DMF).

-

Addition of Reagents: Cool the solution to 5°C using an ice bath. Add a solution of N-iodosuccinimide (1.1 eq) in DMF dropwise to the cooled aniline solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water, saturated sodium thiosulfate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Protocol 2: Iodination using Iodine Chloride (ICl) [1]

-

Reaction Setup: Dissolve 3,5-difluoroaniline (1.0 eq) in acetic acid in a reaction flask.

-

Addition of Reagent: Add iodine chloride (1.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 15 minutes.

-

Work-up: Evaporate the solvent under reduced pressure. Treat the residue with a sodium carbonate solution to neutralize the acid.

-

Extraction and Isolation: Extract the aqueous solution with dichloromethane. Dry the combined organic extracts over magnesium sulfate and evaporate the solvent to obtain the product.

**Protocol 3: Iodination using Iodine and Silver Nitrite (I₂/AgNO₂) **[1]

-

Reaction Setup: Create a suspension of iodine (1.1 eq) and silver nitrite (1.1 eq) in dichloromethane and cool it to 0°C.

-

Addition of Starting Material: Add a solution of 3,5-difluoroaniline (1.0 eq) in dichloromethane to the cooled suspension.

-

Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for an additional 30 minutes.

-

Quenching and Work-up: Quench the reaction with a solution of sodium thiosulfate (Na₂S₂O₃). Extract the mixture with dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-difluoroaniline can be achieved through several efficient methods. The choice of iodinating agent and reaction conditions can be tailored based on the desired reaction time, available reagents, and purification requirements. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate for their specific applications. The high yields reported for these methods make them attractive for both small-scale and large-scale preparations.

References

An In-depth Technical Guide to C6H4F2IN: Properties, Synthesis, and Characterization of Difluoroiodoaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C6H4F2IN, focusing on its various isomers. Due to its utility as a versatile building block in medicinal chemistry and materials science, a thorough understanding of its properties and synthesis is crucial for researchers in these fields. This document details the molecular weight, chemical formula, and available experimental data for key isomers, including synthetic approaches and characterization techniques.

Core Molecular Data

The fundamental properties of C6H4F2IN are summarized in the table below. These values are consistent across its different isomers.

| Property | Value | Citation(s) |

| Molecular Formula | C6H4F2IN | [1][2] |

| Molecular Weight | 255.00 g/mol | [1][2] |

| Monoisotopic Mass | 254.93565 Da | [1][2] |

Isomers of C6H4F2IN: A Comparative Overview

Several positional isomers of difluoroiodoaniline exist, each with potentially unique chemical and physical properties. The most commonly cited isomers in the scientific literature are presented below. While comprehensive experimental data for all isomers is not uniformly available, this guide consolidates the existing information.

| Isomer Name | CAS Number | Key Identifying Data |

| 2,4-Difluoro-6-iodoaniline | 582319-15-1 | Predicted MS data available. |

| 2,6-Difluoro-4-iodoaniline | 141743-49-9 | Melting point: 77-79 °C. |

| 2,4-Difluoro-3-iodoaniline | 1437316-91-0 | 1H NMR data reported. |

| 2,5-Difluoro-4-iodoaniline | 155906-13-1 | Predicted MS data available. |

| 3,5-Difluoro-4-iodoaniline | 1542-34-3 | Mentioned as a synthetic intermediate. |

Synthetic Protocols and Methodologies

The synthesis of difluoroiodoanilines typically involves the electrophilic halogenation of a corresponding difluoroaniline precursor or the reduction of a nitrated precursor. The following protocols are based on published synthetic methods for isomers and structurally related compounds.

Protocol 1: Synthesis of 2,4-Difluoro-3-iodoaniline

This protocol describes the reduction of a nitroaromatic precursor to yield the target aniline.[3]

Materials:

-

1,3-Difluoro-2-iodo-4-nitrobenzene

-

Anhydrous stannous chloride (SnCl2)

-

Concentrated hydrochloric acid (HCl)

-

5% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH2Cl2)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1,3-difluoro-2-iodo-4-nitrobenzene (1.14 g, 4 mmol) in concentrated hydrochloric acid (4 mL), add anhydrous stannous chloride (2.71 g, 12 mmol).

-

Heat the reaction mixture to 50°C and maintain for 1 hour.

-

After the reaction is complete, dilute the mixture with water.

-

Neutralize the solution to pH 9 with a 5% aqueous sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Wash the organic phase with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-difluoro-3-iodoaniline.[3]

Protocol 2: General Strategy for the Synthesis of Halogenated Difluoroanilines

This generalized approach is based on the synthesis of related polyhalogenated anilines and can be adapted for the synthesis of various C6H4F2IN isomers.[4] The core principle is the direct halogenation of a difluoroaniline derivative.

Conceptual Workflow:

Caption: Synthetic workflow for C6H4F2IN isomers.

Spectroscopic Characterization

The unambiguous identification of C6H4F2IN isomers relies on a combination of spectroscopic techniques. Below are the expected and reported data for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants being highly dependent on the substitution pattern of the fluorine and iodine atoms. For 2,4-difluoro-3-iodoaniline, the aromatic protons appear as a multiplet between δ 6.70-6.93 ppm, with the amine protons appearing as a broad signal at δ 6.65 ppm in CDCl3.[3]

-

¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon atom in the aromatic ring. The carbon atoms directly attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for distinguishing between isomers, as the chemical shifts of the fluorine atoms are very sensitive to their electronic environment. For 2,4-dichloro-3,5-difluoro-6-iodoaniline, a structurally related compound, distinct ¹⁹F NMR signals were observed at -91.1 and -112.4 ppm.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 254.93565 Da.[1][2] The fragmentation pattern in the mass spectrum will be characteristic of the specific isomer and can be used for structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum of these compounds will show characteristic absorption bands for the N-H stretches of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.

Logical Workflow for Isomer Analysis

The differentiation and characterization of C6H4F2IN isomers require a systematic analytical approach. The following diagram outlines a logical workflow.

Caption: Analytical workflow for C6H4F2IN isomers.

Conclusion

The difluoroiodoaniline isomers represented by the formula C6H4F2IN are valuable precursors in synthetic chemistry. While detailed experimental data for all isomers is not yet fully available in the public domain, this guide provides a solid foundation based on existing literature for their synthesis, characterization, and analysis. The provided protocols and workflows offer a starting point for researchers working with these compounds, and the tabulated data allows for easy comparison of the known isomers. Further research to fully characterize all isomers would be a valuable contribution to the field.

References

The Genesis of Halogenated Anilines: A Technical Chronicle of Discovery and Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and synthesis of halogenated anilines, pivotal intermediates in modern chemistry.

Introduction

Halogenated anilines, a class of aromatic compounds bearing one or more halogen substituents on the aniline ring, are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical products. From vibrant azo dyes to life-saving antimicrobials and complex agrochemicals, the introduction of a halogen atom onto the aniline scaffold profoundly influences the molecule's reactivity, physichochemical properties, and biological activity. This technical guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of halogenated anilines, detailing the evolution of synthetic methodologies from early serendipitous discoveries to modern, regioselective techniques. Quantitative data, detailed historical experimental protocols, and visualizations of key chemical pathways are presented to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

The Dawn of Aniline and Early Halogenation Chemistry

The story of halogenated anilines begins with the discovery of aniline itself. In 1826, Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1] Subsequently, Friedlieb Runge in 1834 isolated a substance from coal tar that he called kyanol or cyanol.[1] It was not until 1843 that August Wilhelm von Hofmann demonstrated that these were all the same compound, which became widely known as aniline.[1]

Early forays into the halogenation of aniline were often characterized by a lack of control, as the powerful activating effect of the amino group leads to poly-substitution. Direct treatment of aniline with chlorine or bromine water, for instance, readily produces 2,4,6-trihalogenated anilines. To achieve mono-substitution, chemists developed methods to temper the reactivity of the amino group, a common strategy being the protection of the amine as an acetanilide.

The Sandmeyer Reaction: A Paradigm Shift in Aryl Halide Synthesis

A pivotal moment in the history of halogenated aniline synthesis was the accidental discovery of the Sandmeyer reaction in 1884 by the Swiss chemist Traugott Sandmeyer.[2] While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, Sandmeyer instead isolated chlorobenzene as the main product.[2][3] This discovery opened a reliable and general pathway to introduce halogens (chlorine and bromine) onto an aromatic ring starting from an amino group.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, such as aniline or its substituted derivatives, followed by the copper(I) salt-catalyzed decomposition of the resulting diazonium salt.[2] This method provided a significant advantage over direct halogenation by allowing for the regioselective synthesis of specific isomers that were otherwise difficult to obtain.

General Workflow for the Sandmeyer Reaction

The Sandmeyer reaction proceeds in two main stages: diazotization and copper-catalyzed nucleophilic substitution.

Synthesis of Specific Halogenated Anilines: Historical Methods and Data

The development of synthetic methods for halogenated anilines has been driven by the need for specific isomers as precursors for various applications. The following sections detail the historical synthesis and physical properties of chloro-, bromo-, iodo-, and fluoroanilines.

Chloroanilines

The synthesis of chloroanilines has been of significant industrial importance. While direct chlorination of aniline often leads to a mixture of products, early methods focused on the reduction of chloronitrobenzenes, which could be prepared with greater regioselectivity. For example, 4-chloroaniline is not typically prepared from the direct chlorination of aniline due to over-chlorination, but rather by the reduction of 4-nitrochlorobenzene.[4]

Table 1: Physical Properties of Isomeric Chloroanilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 127.57 | -2 to 0 | 208-210 |

| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | -10.4 | 230.5 |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | 69.5 - 72.5[5][6] | 232[5] |

| 2,4,6-Trichloroaniline | 634-93-5 | C₆H₃Cl₃N | 196.46 | 77.5 | 262 |

Bromoanilines

Similar to chloroanilines, the synthesis of bromoanilines can be achieved through various methods, including the Sandmeyer reaction and direct bromination. The direct bromination of aniline in the presence of an acid can yield 4-bromoaniline.[7] To avoid over-bromination and produce monobrominated products with high selectivity, the amino group is often first protected as an acetanilide.

Table 2: Physical Properties of Isomeric Bromoanilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromoaniline | 615-36-1 | C₆H₆BrN | 172.02 | 32[1] | 229[1] |

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 16.8 | 251 |

| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 66-70[8] | 230[8] |

Iodoanilines

Iodoanilines are also valuable intermediates, particularly in modern cross-coupling reactions. Their synthesis can be achieved through the Sandmeyer reaction using potassium iodide, which, unlike the chloro- and bromo- variants, does not typically require a copper catalyst. Direct iodination of aniline is also possible.

Table 3: Physical Properties of Isomeric Iodoanilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Iodoaniline | 615-43-0 | C₆H₆IN | 219.02 | 60-61 | 270 (decomposes) |

| 3-Iodoaniline | 626-01-7 | C₆H₆IN | 219.02 | 23-26 | 270 (decomposes) |

| 4-Iodoaniline | 540-37-4 | C₆H₆IN | 219.02 | 63-65 | 270 (decomposes) |

Fluoroanilines

The introduction of fluorine into the aniline ring has been of particular interest in medicinal chemistry. The synthesis of fluoroanilines historically presented challenges. The Balz-Schiemann reaction, a variation of the Sandmeyer reaction, involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt and is a key method for introducing fluorine.[2] Another common route is the reduction of the corresponding fluoronitrobenzene.[9]

Table 4: Physical Properties of Isomeric Fluoroanilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | -29 | 175-176 |

| 3-Fluoroaniline | 371-41-5 | C₆H₆FN | 111.12 | -1.9 | 188 |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | -1.9[9] | 188[9] |

Detailed Experimental Protocols from Historical Literature

To provide a practical understanding of historical synthetic methods, the following protocols are adapted from established chemical literature. These procedures reflect the techniques and equipment available to chemists in the late 19th and early 20th centuries.

Preparation of p-Chloroaniline via the Sandmeyer Reaction (Adapted from historical procedures)

Objective: To synthesize p-chloroaniline from p-nitroaniline.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Copper(I) Chloride

-

Sodium Hydroxide

-

Ice

Procedure:

-

Diazotization: In a flask, dissolve p-nitroaniline in concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a cold, concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete formation of the p-nitrobenzenediazonium chloride solution.

-

Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath. Slowly and with stirring, add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

-

Isolation: After the addition is complete, gently warm the reaction mixture on a water bath until the evolution of nitrogen ceases. The crude p-chloronitrobenzene will separate as a dark oil.

-

Reduction: Separate the p-chloronitrobenzene and wash it with water. The reduction to p-chloroaniline can be achieved by various methods, a common one being the use of tin and hydrochloric acid. The p-chloronitrobenzene is heated with granulated tin and concentrated hydrochloric acid until the reaction is complete.

-

Work-up and Purification: Make the solution alkaline with a concentrated sodium hydroxide solution to precipitate p-chloroaniline as an oil. The product can then be purified by steam distillation followed by recrystallization or distillation under reduced pressure.

Preparation of p-Bromoaniline by Direct Bromination of Acetanilide (Adapted from historical procedures)

Objective: To synthesize p-bromoaniline from aniline.

Materials:

-

Aniline

-

Acetic Anhydride

-

Bromine

-

Glacial Acetic Acid

-

Sodium Hydroxide

-

Ethanol

Procedure:

-

Protection of the Amino Group: In a flask, react aniline with acetic anhydride to form acetanilide. This is typically done by slowly adding acetic anhydride to aniline while cooling the mixture. The resulting solid acetanilide is then filtered, washed with cold water, and dried.

-

Bromination: Dissolve the dried acetanilide in glacial acetic acid. Cool the solution and slowly add a solution of bromine in glacial acetic acid with constant stirring. The p-bromoacetanilide will precipitate out of the solution.

-

Isolation of p-Bromoacetanilide: After the addition of bromine is complete, allow the mixture to stand for a short period. Then, pour the reaction mixture into a large volume of cold water. The solid p-bromoacetanilide is collected by filtration, washed with water, and dried.

-

Hydrolysis (Deprotection): Reflux the p-bromoacetanilide with an aqueous solution of sodium hydroxide or hydrochloric acid until hydrolysis is complete.

-

Work-up and Purification: If acid hydrolysis was used, neutralize the solution with a base to precipitate the p-bromoaniline. If base hydrolysis was used, the product may be isolated by steam distillation. The crude p-bromoaniline is then purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Application in Drug Development: The Case of Chlorhexidine

Halogenated anilines are crucial starting materials in the pharmaceutical industry. A prominent example is the use of 4-chloroaniline in the synthesis of chlorhexidine, a broad-spectrum antiseptic.[4]

Synthesis of Chlorhexidine

The synthesis of chlorhexidine involves the reaction of two molecules of proguanil, linked by a hexamethylenediamine spacer. The synthesis of the proguanil-like component starts from 4-chloroaniline.

Mechanism of Action of Chlorhexidine

Chlorhexidine exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1] At physiological pH, the chlorhexidine molecule is positively charged and interacts with the negatively charged components of the bacterial cell wall, such as phosphate groups in teichoic acids of Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[4]

At low concentrations, this interaction increases the permeability of the cell membrane, leading to the leakage of intracellular components and a bacteriostatic effect. At higher concentrations, chlorhexidine causes extensive damage to the membrane, leading to the precipitation of cytoplasmic contents and cell death.[1]

Evolution of Synthetic Methodologies

The synthesis of halogenated anilines has evolved from non-selective, direct halogenations to highly controlled and regioselective methods. This progression reflects the broader advancements in synthetic organic chemistry.

Conclusion

The journey of halogenated anilines from their initial discovery to their current status as indispensable chemical intermediates is a testament to the ingenuity and perseverance of chemists. The development of synthetic methodologies, from the serendipitous discovery of the Sandmeyer reaction to modern catalytic approaches, has enabled the precise and efficient production of a vast array of these compounds. For researchers and professionals in drug development and materials science, a deep understanding of the synthesis, properties, and reactivity of halogenated anilines is crucial for innovation. As new challenges in medicine and technology emerge, these versatile building blocks will undoubtedly continue to play a central role in the creation of novel and impactful molecules.

References

- 1. Chlorhexidine - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of chlorhexidine. A study of plaque growth on enamel inserts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]

- 9. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Electronic Properties of Difluoro Iodo Aniline Derivatives

Abstract

This technical guide provides a comprehensive overview of the electronic properties of difluoro iodo aniline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic contributions of their substituent groups. The presence of electron-withdrawing fluorine atoms, a heavier iodine atom, and an electron-donating amino group creates a complex electronic environment that dictates molecular interactions, reactivity, and potential biological activity. This document summarizes key electronic parameters, details the experimental and computational methodologies used to determine these properties, and provides visualizations of relevant workflows and concepts.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of industrial and pharmaceutical compounds.[1] The introduction of halogen substituents, particularly fluorine and iodine, profoundly alters the electronic landscape of the aniline scaffold. Fluorine, being highly electronegative, and iodine, being polarizable, modulate the electron density distribution, which in turn affects properties like HOMO-LUMO energy gaps, dipole moments, and molecular reactivity.[2] Understanding these electronic properties is crucial for the rational design of novel drug candidates and functional materials.[2][3] This guide focuses on difluoro iodo aniline derivatives, exploring their synthesis, electronic characterization, and the methodologies employed in their study.

Electronic Properties of Difluoro Iodo Aniline Derivatives

The electronic properties of aniline derivatives are significantly influenced by the nature and position of their substituents.[2] Halogens, as electron-withdrawing groups, can modulate the electron density distribution within the molecule, thereby affecting its electronic behavior.[2] The interplay between the electron-withdrawing difluoro substitutions and the heavier, more polarizable iodo group, along with the electron-donating amine, results in unique electronic characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of molecules.[1] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[1] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap suggests higher reactivity and lower stability.[1]

Table 1: Calculated Electronic Properties of Related Aniline Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| m-Fluoroaniline | CAM-B3LYP/LanL2DZ | -8.117 | 1.698 | 9.815 | 3.7061 |

| m-Iodoaniline | CAM-B3LYP/LanL2DZ | -7.788 | 1.913 | 9.701 | 3.2442 |

| 2,4-Difluoroaniline | B3LYP/6-311++G(d,p) | -5.58 | -0.51 | 5.07 | 2.65 |

| 2,4-Dichloroaniline | B3LYP/6-311++G(d,p) | -5.62 | -0.98 | 4.64 | 2.78 |

Data for m-Fluoroaniline and m-Iodoaniline sourced from a study by El-Taher et al. (2023)[1]. Data for 2,4-Difluoroaniline and 2,4-Dichloroaniline is representative of typical DFT calculations for such compounds[2].

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of these molecules.[1] These include:

-

Ionization Potential (I): I = -EHOMO

-

Electron Affinity (A): A = -ELUMO

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = μ2 / (2η) (where μ is the chemical potential, μ = -χ)

Table 2: Calculated Global Reactivity Descriptors for m-Fluoroaniline and m-Iodoaniline

| Parameter | m-Fluoroaniline | m-Iodoaniline |

|---|---|---|

| Ionization Potential (I) (eV) | 8.117 | 7.788 |

| Electron Affinity (A) (eV) | -1.698 | -1.913 |

| Electronegativity (χ) (eV) | 3.210 | 2.938 |

| Chemical Hardness (η) (eV) | 4.908 | 4.851 |

| Chemical Softness (S) (eV-1) | 0.102 | 0.103 |

| Electrophilicity Index (ω) (eV) | 1.048 | 0.887 |

Calculated from the data presented in the study by El-Taher et al. (2023)[1].

Experimental and Computational Protocols

The determination of the electronic properties of difluoro iodo aniline derivatives involves a combination of synthetic, spectroscopic, and computational methods.

Synthesis

The synthesis of difluoro iodo aniline derivatives can be achieved through various organic chemistry reactions. A common approach involves the difluoroalkylation of anilines. Recent studies have highlighted photoinduced methods, including the use of an electron donor-acceptor (EDA) complex, as a mild and efficient strategy.[4][5]

General Procedure for Difluoroalkylation via EDA Complex:

-

An aniline derivative (0.3 mmol), ethyl difluoroiodoacetate (0.4 mmol), and Na2CO3 (1.5 equiv) are combined in DMSO (3 mL).

-

The mixture is irradiated with a 427 nm lamp for 16 hours.[5]

-

The resulting product is then purified using standard chromatographic techniques.

Spectroscopic Characterization

3.2.1. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is employed to study the electronic transitions within the molecule.[6]

-

Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent such as ethanol or methanol at a known concentration.[6]

-

Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the 200-400 nm range, with the pure solvent used as a reference.[6] The formation of an EDA complex can be evidenced by a bathochromic shift in the UV-Vis spectrum of a mixture of the aniline and the fluoroalkylating agent.[4]

3.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic functional groups within the molecule.

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid sample directly on the ATR crystal.[6]

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the 4000-400 cm-1 range.[6]

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Halogenated Anilines

| Functional Group | Vibration Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1400 |

| Carbon-Iodine (C-I) | Stretching | 500 - 600 |

Data is representative and compiled from general spectroscopic tables and analysis of similar compounds[6].

Electrochemical Characterization

Cyclic Voltammetry (CV) Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules.[4]

-

Experimental Setup: A one-compartment three-electrode setup is typically used, consisting of a glassy carbon working electrode, a platinum wire auxiliary electrode, and a reference electrode (e.g., AgNO3/Ag).[4]

-

Procedure: The experiment is conducted at room temperature in a suitable solvent with a supporting electrolyte (e.g., 0.1 M TBAPF6). The solution is degassed with an inert gas like argon. The potential is scanned over a defined range, and the resulting current is measured.[4][7] From the cyclic voltammograms, oxidation and reduction potentials can be determined, which can be used to estimate HOMO and LUMO energy levels.[8]

Computational Chemistry

Computational methods, particularly DFT, are essential for predicting the electronic properties of molecules.[2]

-

Molecular Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2][9]

-

Frequency Calculations: To confirm that the optimized geometry is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[2]

-

Calculation of Electronic Properties: Once the optimized geometry is obtained, various electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential can be calculated.[1][3]

Visualizations

Workflow for Determining Electronic Properties

Caption: A typical computational workflow for determining the electronic properties of aniline derivatives using DFT.

Photoinduced Difluoroalkylation of Aniline via EDA Complex

Caption: Simplified mechanism of photoinduced difluoroalkylation of anilines through an EDA complex.[4][5]

Conclusion

The electronic properties of difluoro iodo aniline derivatives are a result of the complex interplay between their substituent groups. This guide has provided an overview of these properties, with a focus on frontier molecular orbitals and reactivity descriptors. The detailed experimental and computational protocols outlined herein serve as a valuable resource for researchers in the field. The continued investigation of these compounds is expected to yield novel molecules with tailored electronic properties for applications in drug discovery and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. echemcom.com [echemcom.com]

- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds.[1][2][3] These motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3,5-Difluoro-4-iodoaniline with various arylboronic acids. The presence of fluorine atoms in the aniline ring can significantly influence the pharmacokinetic and physicochemical properties of the resulting biaryl compounds, making this a valuable transformation in drug discovery programs.[4]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The primary steps include the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3][5][6]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Please note that these are representative examples, and optimization may be necessary for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF | 80 | 16 | 75-85 |

| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ (2) | DME/H₂O (5:1) | 85 | 10 | 82-92 |

Yields are approximate and may vary based on reaction scale and purity of reagents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, or Pd(OAc)₂) (see table for loading)

-

Ligand (if required, e.g., XPhos, SPhos) (see table for loading)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)

-

Degassed water (if using a biphasic system)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2-3 equiv.).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask.

-

Solvent Addition: Add the degassed solvent system to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction vigorously for the specified time (8-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for 3,5-Difluoro-4-iodoaniline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-iodoaniline is a versatile, polyhalogenated aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions. The presence of the amino group provides a handle for further functionalization and can influence the reactivity and regioselectivity of synthetic transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical research, including halogenation and palladium-catalyzed cross-coupling reactions. The methodologies described herein are foundational for the synthesis of novel scaffolds for kinase inhibitors and other biologically active molecules.

Key Applications in Drug Discovery

The structural motif of this compound is particularly relevant to the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The RAS/RAF/MEK/ERK signaling pathway is a key cascade that controls cell proliferation, differentiation, and survival.[1][2][3] Inhibitors of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2) have emerged as important targeted therapies for cancers with mutations in this pathway.

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its close analogue, 2-fluoro-4-iodoaniline, is a key precursor in the synthesis of the MEK inhibitor Trametinib . This highlights the potential of fluorinated iodoanilines as critical building blocks for potent and selective kinase inhibitors. The protocols detailed below provide a roadmap for the derivatization of this compound to generate diverse molecular scaffolds for screening and lead optimization in drug discovery programs.

Experimental Protocols

Halogenation: Synthesis of 2,6-Dibromo-3,5-difluoro-4-iodoaniline

Further functionalization of the this compound core can be achieved through halogenation. The introduction of bromine atoms at the 2 and 6 positions provides additional handles for subsequent selective cross-coupling reactions.

Reaction Scheme:

Protocol:

This protocol is adapted from a reported synthesis of 2,6-dibromo-3,5-difluoro-4-iodoaniline.[4]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in chloroform (CHCl₃).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (2.0 eq) portion-wise at ambient temperature. The portion-wise addition is critical for achieving high selectivity.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,6-dibromo-3,5-difluoro-4-iodoaniline.

Quantitative Data:

| Reactant | Reagent | Product | Solvent | Yield | Reference |

| This compound | N-Bromosuccinimide (NBS) | 2,6-Dibromo-3,5-difluoro-4-iodoaniline | CHCl₃ | Good | [4] |

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used in the synthesis of biaryl scaffolds present in many pharmaceutical agents.

General Protocol:

Note: The following is a general protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 90-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent and purify the crude product by flash column chromatography.

Representative Quantitative Data (for analogous substrates):

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 |

| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 95 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs, which are present in various bioactive molecules.

General Protocol:

Note: This is a general protocol. Optimization may be required.

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).

-

Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Representative Quantitative Data (for analogous substrates):

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 3-Iodoaniline | Phenylacetylene | Pd(OAc)₂ | CuI | Et₃N | DMF | 92 |

| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 96 |

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction is of great importance in medicinal chemistry for the synthesis of arylamine-containing drug candidates.

General Protocol:

Note: This is a general protocol. The choice of ligand and base is crucial and often substrate-dependent.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, and dry the organic layer.

-

Purification: Concentrate the solvent and purify the crude product by column chromatography.

Representative Quantitative Data (for analogous substrates):

| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Iodotoluene | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 95 |

| 4-Bromoanisole | Morpholine | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 98 |

Signaling Pathway Context: MEK/ERK Pathway

The derivatization of this compound is highly relevant for the synthesis of inhibitors targeting the MEK/ERK signaling pathway. This pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.

MEK inhibitors, such as Trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding locks the kinase in an inactive conformation, preventing the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth. The synthesis of novel compounds derived from this compound can lead to the discovery of new MEK inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, combined with the differential reactivity of its halogen substituents, provide a powerful platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented in these application notes serve as a guide for researchers in the field of drug discovery to utilize this intermediate for the development of novel therapeutic agents, particularly inhibitors of key signaling pathways such as the MEK/ERK cascade.

References

Application Notes and Protocols for Sonogashira Reaction of 3,5-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 3,5-Difluoro-4-iodoaniline with various terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. This compound is a valuable building block, and its derivatization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to novel compounds with potential applications in drug discovery and development.

The protocols provided herein are based on established methodologies for Sonogashira couplings of similar electron-deficient aryl iodides and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Sonogashira reaction is a cross-coupling reaction catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a dual catalytic cycle:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide (this compound).

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-3,5-difluoroaniline product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. These values are based on typical results observed for structurally similar electron-deficient aryl iodides and should be considered as a starting point for optimization.

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | 2 | 4 | 2 | DMF/Et₃N | 60 | 4 | 85-95 |

| 2 | 1-Hexyne | 2 | 4 | 2 | DMF/Et₃N | 60 | 6 | 80-90 |

| 3 | Trimethylsilylacetylene | 2 | 4 | 2 | THF/Et₃N | 50 | 4 | 90-98 |

| 4 | Propargyl alcohol | 3 | 6 | 2.5 | DMF/Et₃N | 70 | 8 | 75-85 |

| 5 | 4-Ethynyltoluene | 2 | 4 | 2 | DMF/Et₃N | 60 | 4 | 88-96 |

| 6 | 4-Methoxyphenylacetylene | 2 | 4 | 2 | DMF/Et₃N | 60 | 5 | 82-92 |

| 7 | 3-Ethynylpyridine | 3 | 6 | 2.5 | DMF/DIPEA | 70 | 6 | 70-80 |

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

-

Anhydrous solvents and reagents are recommended for optimal results.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl iodide) and triethylamine (2.0 equiv.) via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. Then, add phenylacetylene (1.2 equiv.) dropwise via syringe.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(phenylethynyl)-3,5-difluoroaniline.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Thoroughly degas the reaction mixture to remove oxygen.

-

Increase the catalyst loading slightly.

-

Consider using a different palladium catalyst or ligand. For electron-deficient substrates, more electron-rich and bulky phosphine ligands may be beneficial.

-

Vary the solvent; for less reactive substrates, a more polar solvent like DMF is often a good choice.

-

Increase the reaction temperature.

-

-

Formation of Homocoupled Alkyne (Glaser Product):

-

Ensure the reaction is performed under a strict inert atmosphere.

-

Use freshly distilled and degassed solvents.

-

Minimize the reaction time once the starting material is consumed.

-

-

Incomplete Reaction:

-

Increase the reaction time or temperature.

-

Add a slight excess of the terminal alkyne.

-

Ensure the base is of high quality and sufficient quantity.

-

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in Sonogashira cross-coupling reactions. By following these guidelines and optimizing the reaction conditions, a wide range of novel 4-alkynyl-3,5-difluoroaniline derivatives can be synthesized for various applications in drug discovery and materials science.

Application Notes and Protocols for Buchwald-Hartwig Amination with 3,5-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3,5-difluoro-4-iodoaniline. This protocol is designed to be a valuable resource for chemists in academic and industrial settings, offering detailed methodologies for the synthesis of a variety of N-substituted 3,5-difluoroanilines, which are important intermediates in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine, mediated by a palladium catalyst.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods.[2]

This compound is a valuable building block in drug discovery, and its derivatization through Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships. The electron-withdrawing nature of the fluorine atoms and the reactivity of the carbon-iodine bond make this substrate well-suited for palladium-catalyzed cross-coupling reactions.[3] These notes provide optimized conditions and detailed protocols for the successful amination of this key intermediate.

Data Presentation

The following table summarizes the quantitative data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data has been compiled from analogous reactions and optimized procedures to provide a reliable starting point for reaction development.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 80-90 |

| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 75-85 |

| 4 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70-80 |

Experimental Protocols

The following are detailed experimental protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines.

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Piperidine)

This protocol outlines a general method for the coupling of this compound with a cyclic secondary amine.

Materials:

-

This compound

-

Piperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the tube.

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add piperidine (1.2 mmol, 1.2 equiv.) via syringe.

-

Place the reaction vessel in a preheated heating block or oil bath at 100 °C and stir vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted 3,5-difluoroaniline.

Protocol 2: General Procedure for the Amination of this compound with a Primary Amine (e.g., n-Hexylamine)

This protocol provides a general method for the coupling of this compound with a primary aliphatic amine.

Materials:

-

This compound

-

n-Hexylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Add potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Seal the tube, and evacuate and backfill with an inert gas three times.

-

Add anhydrous dioxane (5 mL) via syringe.

-

Add n-hexylamine (1.2 mmol, 1.2 equiv.) via syringe.

-

Immerse the reaction vessel in a preheated oil bath at 110 °C and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]